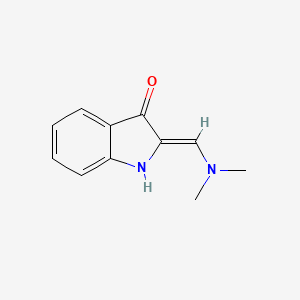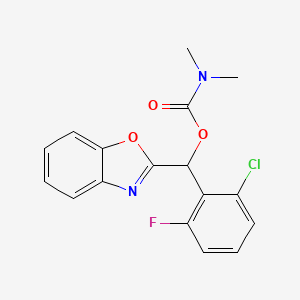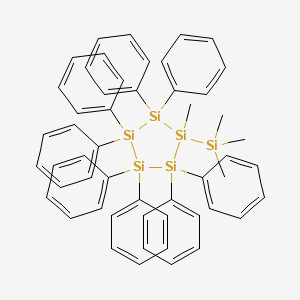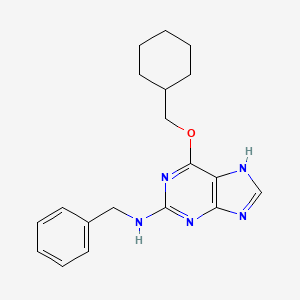
4-Hydroxybutan-2-yl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybutan-2-yl carbamate is an organic compound with the molecular formula C9H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a hydroxybutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxybutan-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of an amine with carbon dioxide and a halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .
Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst. This reaction system does not require metal complex catalysts or metal salt additives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybutan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Hydroxybutan-2-yl carbamate has several scientific research applications:
Antimycobacterial Activities: Derivatives of this compound have shown significant biological activity against Mycobacterium tuberculosis.
Enzyme Inhibition: It has been used to prepare derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurological functions.
Agricultural Applications: Compounds derived from this compound, such as carbendazim and tebuconazole, are used to prevent and control fungal diseases in agriculture.
Synthesis and Structural Studies: This compound serves as an intermediate in the synthesis of natural products with cytotoxic activity and is used in structural studies to understand molecular conformations.
Mécanisme D'action
The mechanism of action of 4-Hydroxybutan-2-yl carbamate involves its interaction with specific molecular targets and pathways. For example, its derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) work by binding to the active sites of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition can affect neurological functions and has potential therapeutic applications in treating diseases like Alzheimer’s.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (4-hydroxybutan-2-yl)carbamate: This compound has similar structural features and applications.
tert-Butyl (4-hydroxybutan-2-yl)carbamate: Another similar compound with comparable properties and uses.
Uniqueness
4-Hydroxybutan-2-yl carbamate is unique due to its specific combination of a hydroxybutyl group and a carbamate group, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
4-hydroxybutan-2-yl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(2-3-7)9-5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |
Clé InChI |
XTXMKSJDRKQMHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)




![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)

![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)


![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
